molecular formula C21H23ClN6O3 B2954697 1-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1014032-13-3

1-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2954697
CAS No.: 1014032-13-3
M. Wt: 442.9
InChI Key: GHXZJXZSGXUHJN-UHFFFAOYSA-N
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Description

1-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H23ClN6O3 and its molecular weight is 442.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

Research in the field of heterocyclic chemistry has demonstrated various synthesis techniques that could be applicable to the synthesis or modification of the specified compound. For example, the regioselective synthesis of pyrimidine-dione derivatives highlights methods that could potentially be adapted for synthesizing or functionalizing similar complex purine derivatives (Majumdar & Das, 1998). Moreover, the use of green catalysis, as demonstrated in the synthesis of spiro[benzo[a]pyrano[2,3-c]phenazine] derivatives, suggests environmentally friendly approaches to synthesizing complex molecules (Yazdani-Elah-Abadi et al., 2017).

Catalysis and Green Chemistry

The application of catalysis in the synthesis of heterocyclic compounds indicates the potential for developing efficient, green chemistry methods for producing complex molecules like the one . The synthesis of pyridine-pyrimidines catalyzed by ionic liquids presents an example of innovative approaches to chemical synthesis that could be relevant (Rahmani et al., 2018).

Potential Medicinal Applications

While direct medicinal applications of the specified compound are not readily available in the literature, the study of similar heterocyclic compounds reveals ongoing interest in developing new therapeutic agents. The synthesis and biological evaluation of pyrano[2,3-f]chromene-4,8-dione derivatives as potential anticancer agents serve as an example of how complex molecules can be evaluated for medicinal properties (Li et al., 2017).

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN6O3/c1-13-10-14(2)28(24-13)20-23-18-17(26(20)8-9-31-4)19(29)27(21(30)25(18)3)12-15-6-5-7-16(22)11-15/h5-7,10-11H,8-9,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXZJXZSGXUHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CCOC)C(=O)N(C(=O)N3C)CC4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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